2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole is a chemical compound with the molecular formula C20H12N4O6 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the reaction of appropriate nitrophenyl derivatives with hydrazine hydrate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and halogens for halogenation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects.
Comparison with Similar Compounds
2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-[3-(4-Nitrophenoxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with different substitution patterns on the aromatic rings.
2-[3-(4-Nitrophenoxy)phenyl]-5-(3-aminophenyl)-1,3,4-oxadiazole: Contains amino groups instead of nitro groups, leading to different reactivity and applications.
2-[3-(4-Nitrophenoxy)phenyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole: Contains chlorine atoms, which can influence the compound’s chemical and physical properties.
Properties
Molecular Formula |
C20H12N4O6 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[3-(4-nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H12N4O6/c25-23(26)15-7-9-17(10-8-15)29-18-6-2-4-14(12-18)20-22-21-19(30-20)13-3-1-5-16(11-13)24(27)28/h1-12H |
InChI Key |
RRZJYQJFVPPENG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.